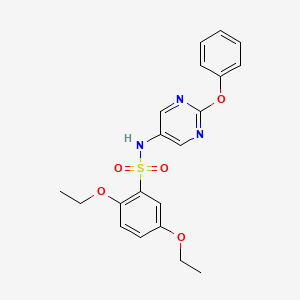

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-3-26-17-10-11-18(27-4-2)19(12-17)29(24,25)23-15-13-21-20(22-14-15)28-16-8-6-5-7-9-16/h5-14,23H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXFMBFHPRJDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-aminopyrimidine and phenol derivatives.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.

Ethoxylation: The final step involves the ethoxylation of the benzene ring, which can be achieved using ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Uses

2,5-Diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide exhibits pharmacological properties that make it a candidate for drug development. Its activity as an endothelin receptor antagonist suggests potential applications in treating cardiovascular diseases such as hypertension and ischemia .

Table 1: Pharmacological Activities

Diagnostic Applications

The compound's ability to bind to specific biological targets makes it useful in diagnostic imaging. Research indicates that derivatives of sulfonamide compounds can be utilized in imaging techniques to visualize certain diseases .

Table 2: Diagnostic Applications

| Application Type | Methodology | References |

|---|---|---|

| Imaging Techniques | Used as a contrast agent in imaging studies | |

| Biomarker Identification | Potential for identifying disease biomarkers |

Research on Mechanisms of Action

Studies have been conducted to understand the mechanisms through which this compound exerts its effects on cellular pathways. This includes research into its role in modulating signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Cardiovascular Research

In a study examining the effects of endothelin receptor antagonists on hypertension, this compound was shown to significantly lower blood pressure in animal models, supporting its potential as a therapeutic agent for managing hypertension .

Case Study 2: Cancer Treatment Development

Research focused on the anticancer properties of sulfonamide compounds demonstrated that this particular compound inhibited tumor growth in vitro and in vivo, indicating its potential role in cancer therapy development .

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified in Pharmacopeial Forum and chemical databases, share the benzenesulfonamide scaffold but differ in substitution patterns, offering insights into structure-activity relationships (SAR):

Table 1: Structural Comparison of Benzenesulfonamide Derivatives

Key Findings

Lipophilicity and Solubility :

- The target compound’s diethoxy groups increase lipophilicity compared to the dimethyl and hydroxy substituents in ’s derivative, which may reduce aqueous solubility but improve membrane permeability .

- Compound m’s peptide-like chain introduces polar amide bonds, balancing lipophilicity and solubility .

Binding Interactions :

- The pyrimidine ring in the target compound enables π-π stacking and hydrogen bonding, critical for enzyme inhibition (e.g., carbonic anhydrase). In contrast, ’s hydroxy group may form stronger hydrogen bonds but lacks aromaticity for stacking .

Metabolic Stability :

- Ethoxy groups are prone to oxidative metabolism, whereas dimethyl substituents () and bulky chains (Compound m) may confer stability .

Analytical Methods and Tools

- Crystallography : SHELX programs are widely used for refining crystal structures, critical for confirming substituent geometries and intermolecular interactions .

- Electronic Analysis: Multiwfn calculates electrostatic potentials and electron localization functions, aiding in understanding the target compound’s reactivity compared to analogs .

Biological Activity

2,5-Diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide is an organic compound that belongs to the sulfonamide class. This compound has garnered attention in the scientific community for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C20H21N3O5S

- Molecular Weight : 415.5 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : This is achieved through a condensation reaction involving 2-aminopyrimidine and phenolic derivatives.

- Sulfonamide Formation : The pyrimidine derivative is reacted with a sulfonyl chloride under basic conditions to introduce the sulfonamide group.

- Ethoxylation : The final step involves ethoxylation using ethyl iodide in the presence of a strong base like sodium hydride.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been explored for its potential to inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with enzymatic dysfunction.

The compound's mechanism of action primarily involves:

- Binding to Active Sites : It inhibits enzymes by binding to their active sites, preventing substrate interaction and subsequent catalysis.

- Modulating Receptor Activity : It may influence signal transduction pathways by binding to specific receptors, altering their activity .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Anti-inflammatory Effects : In vitro studies demonstrated that the compound could reduce inflammation markers in cell cultures, suggesting potential applications in inflammatory disease treatment.

- Antimicrobial Activity : Preliminary tests indicated that this compound has antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease management .

- Cytotoxicity Studies : Experiments conducted on B16F10 melanoma cells showed that the compound could inhibit cell proliferation at specific concentrations, indicating potential anticancer properties .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling benzenesulfonyl chloride derivatives with substituted pyrimidines. For example, benzenesulfonamide formation can be achieved via nucleophilic substitution using pyridine as a solvent and DMAP (4-dimethylaminopyridine) as a catalyst . Intermediates like 4-substituted-5-fluorobenzene-1,2-diamine are often reduced using SnCl₂·2H₂O under reflux, followed by alkaline extraction and purification via column chromatography .

- Characterization : Use NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For crystalline intermediates, single-crystal X-ray diffraction (WinGX suite) can resolve bond lengths and angles .

Q. How can spectroscopic and crystallographic methods validate the compound’s structural and electronic properties?

- Spectroscopy : UV-Vis and fluorescence spectroscopy assess electronic transitions, while FT-IR identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

- Crystallography : The WinGX suite enables refinement of X-ray diffraction data to determine molecular packing and hydrogen-bonding networks . For electronic properties, Multiwfn calculates electrostatic potential surfaces and electron localization functions (ELFs) to map reactive sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Key Variables : Adjust solvent polarity (e.g., pyridine for sulfonylation), temperature (room temperature vs. reflux), and stoichiometry of reagents (e.g., 1.1:1 molar ratio of benzenesulfonyl chloride to amine intermediates) .

- Purification : Employ gradient elution in column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization from ethanol-water mixtures . Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. What computational strategies predict the compound’s binding affinity and electronic interactions with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cPLA2 or β-tubulin) .

- Wavefunction Analysis : Multiwfn calculates Fukui indices to identify nucleophilic/electrophilic sites and performs topology analysis (AIM) to evaluate bond critical points . Pair with molecular dynamics (MD) simulations to assess stability of ligand-target complexes.

Q. How can contradictory pharmacological data (e.g., dual agonist/antagonist effects) be resolved?

- Mechanistic Assays : Conduct dose-response experiments with pathway-specific inhibitors. For example, use benzenesulfonamide derivatives (56 nM) to block cPLA2 activity or aminoguanidine hemisulfate (1 mM) to inhibit iNOS, then measure downstream effects on signaling pathways like ACE2/Ang(1–7)/PI3K/AKT/mTOR .

- Data Reconciliation : Cross-validate findings using orthogonal methods (e.g., Western blotting for protein expression vs. ELISA for cytokine levels) .

Q. What strategies are effective in elucidating the compound’s mechanism of action in complex biological systems?

- Transcriptomics/Proteomics : Perform RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins in treated vs. untreated cells. Focus on pathways linked to sulfonamide bioactivity, such as apoptosis (e.g., Bcl-2/Bax ratio) or glucose metabolism (e.g., GLUT2 expression) .

- Metabolic Profiling : Use ¹H-NMR-based metabolomics to track changes in liver glycogen, lactate, and ATP levels in diabetic models .

Data Contradiction Analysis

- Example : If the compound shows hypoglycemic effects in some studies but no effect in others, consider variables like animal model (STZ-induced diabetes vs. genetic models), dosage, and pharmacokinetic parameters (e.g., bioavailability). Replicate experiments under standardized conditions and use knockout models to isolate target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.